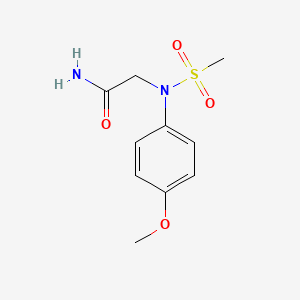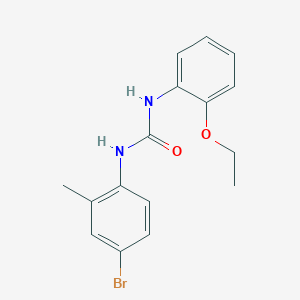![molecular formula C15H18N2S B5835593 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5835593.png)
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole, also known as MTIP, is a compound that has been studied extensively for its potential therapeutic applications. It belongs to the class of indole-based compounds that have been shown to have a wide range of biological activities.
Mechanism of Action
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole exerts its biological effects by binding to and activating the sigma-1 receptor, a protein that is found in various tissues throughout the body. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein synthesis, and cell survival. Activation of the sigma-1 receptor by this compound has been shown to modulate these processes, leading to the observed biological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole is that it is a highly selective sigma-1 receptor agonist, meaning that it binds specifically to this receptor without affecting other receptors in the body. This makes it a useful tool for studying the biological effects of sigma-1 receptor activation. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more soluble forms of this compound that can be administered more easily in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole can be synthesized using a variety of methods, but the most common approach involves the reaction of 1H-indole with 4-methylpiperidine-4-carbonyl chloride in the presence of a base such as triethylamine. This reaction yields the intermediate 3-(4-methylpiperidin-1-yl)indole, which is then reacted with carbon disulfide to form the final product, this compound.
Scientific Research Applications
3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Properties
IUPAC Name |
1H-indol-3-yl-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-11-6-8-17(9-7-11)15(18)13-10-16-14-5-3-2-4-12(13)14/h2-5,10-11,16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWOCYTXSMCAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-ethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5835514.png)
![2-[(2,3-dimethoxybenzylidene)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B5835518.png)
![N-[1-(4-hydroxybenzyl)cyclohexyl]benzamide](/img/structure/B5835519.png)
![3,5-dimethyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5835527.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]azepane](/img/structure/B5835534.png)
![3-[2-(4-tert-butyl-2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5835557.png)
![3-{[(4-carboxybenzyl)amino]carbonyl}-2-pyridinecarboxylic acid](/img/structure/B5835559.png)
![N-(3,4-dichlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5835560.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5835564.png)


![ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzoate](/img/structure/B5835580.png)
![N,N-diethyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5835609.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5835614.png)
